molecular formula C20H18N2OS B14453840 9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one CAS No. 74682-48-7

9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one

Katalognummer: B14453840
CAS-Nummer: 74682-48-7
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: BZMBEOMEONTPFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one is a chemical compound known for its unique structure and properties. It belongs to the class of phenothiazine derivatives, which are known for their diverse applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a diethylamino group attached to the phenothiazine core, which imparts specific chemical and physical properties to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to changes in cellular functions. For example, it may bind to proteins or nucleic acids, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the diethylamino group enhances its solubility and reactivity, making it suitable for various applications that other similar compounds may not be able to achieve .

Eigenschaften

CAS-Nummer

74682-48-7

Molekularformel

C20H18N2OS

Molekulargewicht

334.4 g/mol

IUPAC-Name

9-(diethylamino)benzo[a]phenothiazin-5-one

InChI

InChI=1S/C20H18N2OS/c1-3-22(4-2)13-9-10-16-18(11-13)24-19-12-17(23)14-7-5-6-8-15(14)20(19)21-16/h5-12H,3-4H2,1-2H3

InChI-Schlüssel

BZMBEOMEONTPFN-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.